5,6-Dimethylquinoxaline-2,3-diol
Overview
Description
5,6-Dimethylquinoxaline-2,3-diol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoxaline core with two methyl groups at positions 5 and 6, and hydroxyl groups at positions 2 and 3.
Preparation Methods
The synthesis of 5,6-Dimethylquinoxaline-2,3-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline core, followed by oxidation to introduce the hydroxyl groups at positions 2 and 3 . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
5,6-Dimethylquinoxaline-2,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and substituted quinoxalines.
Scientific Research Applications
5,6-Dimethylquinoxaline-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylquinoxaline-2,3-diol involves its interaction with specific molecular targets. For example, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate the levels of d-amino acids in the body, which has implications for neurological function and disease . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
5,6-Dimethylquinoxaline-2,3-diol can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2,3-dione: Lacks the methyl groups at positions 5 and 6, which can affect its biological activity and chemical reactivity.
5,6-Dimethylquinoxaline: Lacks the hydroxyl groups at positions 2 and 3, which can influence its solubility and interaction with biological targets.
2,3-Dimethylquinoxaline: Lacks the hydroxyl groups and has methyl groups at different positions, leading to different chemical and biological properties
Properties
IUPAC Name |
5,6-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFLSBCMNMROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350668 | |
Record name | 5,6-dimethylquinoxaline-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208403-94-5 | |
Record name | 5,6-dimethylquinoxaline-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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